molecular formula C12H14O4 B1423937 6-Methoxy-chroman-3-carboxylic acid methyl ester CAS No. 885271-68-1

6-Methoxy-chroman-3-carboxylic acid methyl ester

Cat. No.: B1423937
CAS No.: 885271-68-1
M. Wt: 222.24 g/mol
InChI Key: WERLGODIYDNVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-chroman-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-chroman-3-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-chroman-3-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERLGODIYDNVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696288
Record name Methyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-68-1
Record name Methyl 3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-68-1): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 6-Methoxy-chroman-3-carboxylic acid methyl ester, a pivotal building block in the synthesis of advanced therapeutic agents. With a focus on practical application for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and significant biological relevance of this compound, particularly as a precursor to potent and selective ROCK2 inhibitors.

Introduction: The Strategic Importance of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an ideal starting point for the development of novel therapeutics. 6-Methoxy-chroman-3-carboxylic acid methyl ester, with its defined stereochemistry and functional handles, has emerged as a crucial intermediate, enabling the synthesis of complex molecules with high therapeutic potential. The methoxy group at the 6-position can enhance metabolic stability and modulate the electronic properties of the molecule, which can be advantageous in drug design[1].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Methoxy-chroman-3-carboxylic acid methyl ester is fundamental for its effective use in synthesis and downstream applications.

PropertyValueSource
CAS Number 885271-68-1Internal Database
Molecular Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [2]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform (predicted)General knowledge
Melting Point Not available
Boiling Point Not available

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons as a singlet around δ 3.7-3.8 ppm, and the methyl ester protons as a singlet around δ 3.6-3.7 ppm. The aromatic protons on the chroman ring will appear in the aromatic region (δ 6.5-7.5 ppm), and the aliphatic protons of the chroman ring will be observed in the upfield region (δ 2.0-4.5 ppm) with specific splitting patterns corresponding to their coupling.[3][4]

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display a signal for the ester carbonyl carbon around δ 170-175 ppm. The carbons of the methoxy and methyl ester groups will resonate around δ 55-60 ppm. Aromatic and aliphatic carbons of the chroman core will appear in their respective characteristic regions.[5][6]

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration around 1735-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the ester and ether linkages, and C-H stretching vibrations for the aromatic and aliphatic moieties.[7][8][9]

  • Mass Spectrometry (MS): The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the methoxy or carbomethoxy groups.[10][11]

Synthesis and Purification: A Reliable and Scalable Approach

The synthesis of 6-Methoxy-chroman-3-carboxylic acid methyl ester is most effectively achieved through a two-step process, starting from the commercially available 6-methoxy-2H-chromene-3-carboxylic acid. This approach ensures high purity and stereochemical control, which is critical for its application in pharmaceutical synthesis.

Synthesis_Workflow cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: Esterification cluster_2 Purification Start 6-Methoxy-2H-chromene-3-carboxylic acid Reagents1 H₂, Ru-BINAP catalyst, Methanol Start->Reagents1 Asymmetric Hydrogenation Intermediate (S)-6-Methoxychroman-3-carboxylic acid Reagents1->Intermediate Reagents2 Methanol, H₂SO₄ (cat.) or SOCl₂, then Methanol Intermediate->Reagents2 Fischer Esterification Product 6-Methoxy-chroman-3-carboxylic acid methyl ester Reagents2->Product Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Product->Purification

Caption: Synthetic workflow for 6-Methoxy-chroman-3-carboxylic acid methyl ester.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of (S)-6-Methoxychroman-3-carboxylic acid

This procedure is adapted from a validated asymmetric synthesis of the parent carboxylic acid, a crucial building block for ROCK inhibitors.

  • Reaction Setup: To a solution of 6-methoxy-2H-chromene-3-carboxylic acid in methanol, add a suitable chiral ruthenium-BINAP catalyst.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 50-100 psi) and stir at a controlled temperature (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After completion, carefully vent the hydrogen. Remove the catalyst by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: The crude (S)-6-methoxychroman-3-carboxylic acid can be purified by recrystallization or column chromatography to yield the desired enantiomerically enriched product.

Part 2: Methyl Esterification (Fischer Esterification)

The Fischer esterification is a classic and reliable method for converting carboxylic acids to their corresponding methyl esters.[12][13][14]

  • Reaction Setup: Dissolve the (S)-6-methoxychroman-3-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-methoxy-chroman-3-carboxylic acid methyl ester can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.

Biological Significance and Application in Drug Discovery

While the direct biological activity of 6-Methoxy-chroman-3-carboxylic acid methyl ester is not extensively documented, its paramount importance lies in its role as a key intermediate for the synthesis of highly potent and selective drug candidates.

Application in the Development of ROCK2 Inhibitors:

Rho-associated coiled-coil containing protein kinase (ROCK) is a well-validated therapeutic target for a range of diseases, including cardiovascular disorders, glaucoma, and neurological conditions. The development of isoform-selective ROCK inhibitors is a significant goal in medicinal chemistry to minimize off-target effects.

A seminal study by Pan et al. (2019) detailed the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and selective ROCK2 inhibitor with an IC₅₀ value of 3 nM.[15] The synthesis of this and other potent analogs relies on the availability of the enantiomerically pure (S)-6-methoxychroman-3-carboxylic acid, for which the corresponding methyl ester is a direct and stable precursor for amide coupling reactions.

Biological_Relevance MethylEster 6-Methoxy-chroman-3-carboxylic acid methyl ester CarboxylicAcid (S)-6-Methoxychroman-3-carboxylic acid MethylEster->CarboxylicAcid Hydrolysis AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling ROCK2Inhibitor Potent & Selective ROCK2 Inhibitors AmideCoupling->ROCK2Inhibitor TherapeuticApplications Therapeutic Applications (e.g., Cardiovascular, Neurological) ROCK2Inhibitor->TherapeuticApplications

Caption: The role of the target compound in the synthesis of ROCK2 inhibitors.

The methyl ester serves as a protected form of the carboxylic acid, which can be readily converted to the acid or activated for direct coupling with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. This strategic use of 6-methoxy-chroman-3-carboxylic acid methyl ester significantly streamlines the drug discovery process.

Conclusion

6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-68-1) is a valuable and versatile intermediate in the field of medicinal chemistry. Its efficient synthesis and the strategic importance of its chroman scaffold make it an indispensable tool for the development of novel therapeutics. The demonstrated application of its parent carboxylic acid in the synthesis of highly potent and selective ROCK2 inhibitors underscores the significant potential of this compound in addressing unmet medical needs. This guide provides the necessary technical information for researchers to effectively utilize this key building block in their drug discovery and development programs.

References

  • Jaita, S., Phakhodee, W., & Pattarawarapan, M. (2015). A convenient and efficient sonochemical method for methyl esterification of carboxylic acids. Synlett, 26(15), 2006-2008.
  • Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 3157–3172.
  • Pan, J., Yin, Y., Zhao, L., & Feng, Y. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1358–1365.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of Fatty acid methyl esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Miliovsky, M., et al. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 27(14), 4567.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • He, C. C., et al. (2021). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry, 32(10), 2748–2756.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]

  • Royal Society of Chemistry. (1976). Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids. J. Chem. Soc., Perkin Trans. 1, 2248-2251.
  • MDPI. (2022).
  • The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]

  • MDPI. (2020). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. Pharmaceutics, 12(11), 1056.
  • SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Reddit. (2024, January 6). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. [Link]

  • AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

Sources

An In-depth Technical Guide to 6-Methoxy-chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-chroman-3-carboxylic acid methyl ester is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of natural products and pharmacologically active molecules. The strategic placement of a methoxy group on the aromatic ring and a methyl ester at the 3-position of the chroman core suggests its potential as a versatile intermediate in organic synthesis and a candidate for investigation in drug discovery programs. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, with insights grounded in the established chemistry of related chroman derivatives.

Molecular Profile and Physicochemical Properties

The fundamental molecular characteristics of 6-Methoxy-chroman-3-carboxylic acid methyl ester have been established.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
CAS Number 885271-68-1[1]

Synthesis and Chemical Reactivity

The synthesis of 6-Methoxy-chroman-3-carboxylic acid methyl ester would logically proceed from its corresponding carboxylic acid, 6-Methoxy-chroman-3-carboxylic acid. A standard and highly efficient method for this transformation is Fischer esterification.

Conceptual Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product start 6-Methoxy-chroman-3-carboxylic acid process Fischer Esterification start->process reagents Methanol (CH₃OH) Catalytic Acid (e.g., H₂SO₄) reagents->process product 6-Methoxy-chroman-3-carboxylic acid methyl ester process->product

Caption: Conceptual workflow for the synthesis of the target compound via Fischer esterification.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established esterification procedures and would require optimization for this specific substrate.

  • Reaction Setup: To a solution of 6-Methoxy-chroman-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for a period of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel to afford the pure 6-Methoxy-chroman-3-carboxylic acid methyl ester.

The causality behind these steps lies in the acid-catalyzed nucleophilic acyl substitution mechanism of Fischer esterification. The protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst activates it towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. The aqueous workup is critical for removing the catalyst and any unreacted carboxylic acid, ensuring the stability and purity of the final product.

Spectroscopic Characterization (Predicted)

While specific spectra for 6-Methoxy-chroman-3-carboxylic acid methyl ester are not publicly available, its key spectroscopic features can be predicted based on its functional groups and the known data for similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex, showing signals for the aromatic protons, the protons of the chroman ring system, the methoxy group, and the methyl ester group.

  • Aromatic Protons: Signals in the range of δ 6.5-7.0 ppm, with coupling patterns indicative of a trisubstituted benzene ring.

  • Chroman Ring Protons: A series of multiplets in the δ 2.5-4.5 ppm range corresponding to the diastereotopic protons at the C2, C3, and C4 positions.

  • Methoxy Protons: A sharp singlet at approximately δ 3.7-3.8 ppm.

  • Methyl Ester Protons: A sharp singlet around δ 3.6-3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.

  • Aromatic Carbons: A set of signals between δ 110-160 ppm.

  • Chroman Ring Carbons: Signals for the aliphatic carbons of the chroman ring would appear in the δ 20-80 ppm range.

  • Methoxy Carbon: A signal around δ 55-56 ppm.

  • Methyl Ester Carbon: A signal in the δ 51-53 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group of the ester.

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.

  • C-O Stretches: Two distinct C-O stretching bands are expected, one in the 1250-1300 cm⁻¹ region and another in the 1000-1150 cm⁻¹ range.

  • Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

  • Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 222.24. Common fragmentation patterns for methyl esters would include the loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59).

Potential Applications in Research and Drug Development

The chroman framework is a key component in many biologically active compounds. The parent carboxylic acid of the title compound has been investigated in the context of developing potent and isoform-selective ROCK2 inhibitors, which are targets for various diseases.[2] The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance binding to biological targets and improve pharmacokinetic properties.[3]

Given this context, 6-Methoxy-chroman-3-carboxylic acid methyl ester serves as a valuable intermediate for the synthesis of more complex molecules. The ester functionality can be readily converted into other functional groups, such as amides or can be reduced to an alcohol, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Workflow for Derivative Synthesis and Screening

G cluster_start Starting Intermediate cluster_reactions Chemical Transformations cluster_derivatives Derivative Library cluster_screening Biological Evaluation start 6-Methoxy-chroman-3-carboxylic acid methyl ester reaction1 Amidation start->reaction1 reaction2 Reduction start->reaction2 reaction3 Hydrolysis start->reaction3 amide Amide Derivatives reaction1->amide alcohol Alcohol Derivative reaction2->alcohol acid Carboxylic Acid reaction3->acid screening SAR Studies (e.g., ROCK2 Inhibition Assay) amide->screening alcohol->screening acid->screening

Caption: Workflow for utilizing the target compound in the generation of a chemical library for biological screening.

Conclusion

6-Methoxy-chroman-3-carboxylic acid methyl ester is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is sparse in the public domain, its properties and reactivity can be reliably predicted based on the extensive knowledge of related chroman structures. Its utility as a synthetic intermediate for creating libraries of compounds for drug discovery, particularly in areas like kinase inhibition, makes it a molecule of interest for researchers in the pharmaceutical and life sciences industries. Further empirical studies on its synthesis, characterization, and application are warranted to fully explore its potential.

References

  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (URL: [Link])

  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PubMed. (URL: [Link])

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000271). Human Metabolome Database. (URL: [Link])

  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed. (URL: [Link])

  • Benzene, pentyl-. NIST WebBook. (URL: [Link])

  • Characterization of the methoxy carbonyl radical formed via photolysis of methyl chloroformate at 193.3 nm. PubMed. (URL: [Link])

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. (URL: [Link])

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. IAPC Journals. (URL: [Link])

  • amyl benzene. The Good Scents Company. (URL: [Link])

  • Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. (URL: [Link])

  • The role of the methoxy group in approved drugs. ResearchGate. (URL: [Link])

  • Expert-Inspired LLM Agents for Structure Elucidation from Infrared Spectra. arXiv. (URL: [Link])

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. (URL: [Link])

  • Crystal Structure Analysis of Methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate. ResearchGate. (URL: [Link])

  • 1-AMINO-2-METHYLPROPANE-2-THIOL-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

  • Benzene, (1-methylpentyl)-. NIST WebBook. (URL: [Link])

  • Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. ResearchGate. (URL: [Link])

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. (URL: [Link])

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001875). Human Metabolome Database. (URL: [Link])

  • 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0014954). Human Metabolome Database. (URL: [Link])

Sources

"6-Methoxy-chroman-3-carboxylic acid methyl ester" commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 6-Methoxy-chroman-3-carboxylic acid methyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman Scaffold in Modern Medicinal Chemistry

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds. Its rigid, yet three-dimensional, structure provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Within this class, 6-methoxy substituted chromans have garnered significant attention as key intermediates in the development of novel therapeutics, ranging from anticancer to antiepileptic agents.[1]

This guide focuses on a specific, high-value derivative: 6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS No. 885271-68-1) . While not a therapeutic agent itself, this compound serves as a critical building block for advanced drug discovery programs. Its primary utility lies in its role as a precursor to potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key target in cardiovascular and neurological diseases.[2] This document provides a comprehensive overview of its commercial availability, quality control protocols, and its pivotal application in the synthesis of next-generation drug candidates.

Part 1: Core Compound Specifications

Accurate identification and characterization are paramount in chemical procurement. The target compound and its immediate precursor, the carboxylic acid, are often referenced in literature and supplier catalogs. The following table summarizes their key physicochemical properties.

Property6-Methoxy-chroman-3-carboxylic acid methyl ester6-Methoxy-chroman-3-carboxylic acid
CAS Number 885271-68-1[3]182570-26-9[4]
Molecular Formula C₁₂H₁₄O₄[3]C₁₁H₁₂O₄[4]
Molecular Weight 222.24 g/mol [3]208.21 g/mol [4]
Appearance Not specified; likely an oil or low-melting solidBeige to cream crystalline powder[4]
Purity (Typical) ≥95% (as specified by supplier)≥98% (HPLC)[4]
Storage Conditions Store at 0-8 °C, protect from moistureStore at 0-8 °C[4]

Part 2: Commercial Availability and Strategic Procurement

The commercial landscape for 6-Methoxy-chroman-3-carboxylic acid methyl ester is primarily geared towards research and development quantities. It is not typically available in bulk as a commodity chemical. A field-proven insight for procurement is that the parent carboxylic acid is often more readily available and may be purchased as the starting material for in-house synthesis of the ester, affording greater control over purity and scale.

Table of Known Suppliers for the Methyl Ester (CAS 885271-68-1):

Supplier Contact Information Notes
ShangHai Wisacheam Pharmaceutical Co., Ltd. [3] Supplier of fine chemicals and pharmaceutical intermediates.
JW & Y Pharmlab Co., Ltd. [3] Specializes in custom synthesis and catalog compounds.

| Hangzhou MolCore BioPharmatech Co.,Ltd. | [3] | Provides a wide range of building blocks for R&D. |

Table of Known Suppliers for the Carboxylic Acid Precursor (CAS 182570-26-9):

Supplier Contact Information Notes

| Chem-Impex International, Inc. | | A well-established supplier for research chemicals, providing detailed specifications.[4] |

Disclaimer: Supplier information is subject to change. Researchers should verify availability directly with the listed vendors.

Part 3: Quality Control & In-House Validation: A Self-Validating System

Trustworthiness in chemical sourcing is achieved through rigorous verification. Upon receipt of either the methyl ester or its parent acid, a series of analytical tests are mandatory to confirm identity, purity, and structural integrity before its use in sensitive downstream applications. This constitutes a self-validating workflow.

Caption: Quality Control (QC) workflow for validating incoming starting material.

Experimental Protocol: Analytical Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • ¹H-NMR Analysis: For the 6-methoxy group, expect a sharp singlet at approximately δ 3.8-4.0 ppm.[5] The protons on the chroman scaffold will appear in the aromatic (δ 6.5-7.5 ppm) and aliphatic (δ 2.0-4.5 ppm) regions.

    • ¹³C-NMR Analysis: Confirm the presence of the expected number of carbon signals, including the ester carbonyl (~170 ppm) and methoxy carbon (~55 ppm).

    • Causality: NMR is the gold standard for unambiguous structure elucidation, ensuring you are working with the correct regioisomer.

  • Mass Spectrometry (MS):

    • Objective: To verify the molecular weight.

    • Method: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) MS.

    • Analysis: Look for the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the expected molecular weight (222.24 for the ester, 208.21 for the acid).

    • Causality: This provides rapid confirmation of the compound's elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine purity.

    • Method: Use a reverse-phase C18 column with a gradient elution system, typically water/acetonitrile or water/methanol with 0.1% trifluoroacetic acid (TFA) or formic acid. Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).

    • Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak, with a target of ≥98%.[4]

    • Causality: HPLC is crucial for quantifying impurities that could interfere with subsequent reactions or biological assays.

Part 4: Application in Drug Discovery - Synthesis of ROCK2 Inhibitors

A primary application for this chemical is in the synthesis of selective ROCK2 inhibitors.[2] The general strategy involves the conversion of the parent carboxylic acid into an amide. The methyl ester is a key intermediate in this process, particularly when the acid itself is not amenable to direct amidation or for purification purposes.

Caption: Synthetic pathway from carboxylic acid to a bioactive amide via the methyl ester.

Experimental Protocol 1: Esterification (Synthesis of the Target Compound)

This protocol describes the conversion of the commercially available carboxylic acid to the title methyl ester, based on standard Fisher esterification principles.[6]

  • Setup: To a solution of 6-Methoxy-chroman-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl ester can be purified by flash column chromatography on silica gel if necessary.

Experimental Protocol 2: Amide Bond Formation

This protocol outlines the synthesis of a bioactive amide from the carboxylic acid, a key step in synthesizing compounds like those described in ROCK inhibitor research.[2][7]

  • Activation: Dissolve 6-Methoxy-chroman-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) along with an amine base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Coupling: Add the desired amine (R-NH₂, 1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the resulting amide by flash chromatography or preparative HPLC to yield the final bioactive compound.

Conclusion

6-Methoxy-chroman-3-carboxylic acid methyl ester is a specialized, high-value chemical intermediate with demonstrable importance in modern drug discovery, particularly in the pursuit of selective ROCK2 inhibitors. While its direct commercial availability is limited to specialized chemical suppliers, its parent carboxylic acid is more accessible. For research and drug development professionals, the optimal strategy often involves procuring the parent acid and performing a well-controlled, in-house esterification. Rigorous analytical validation of all starting materials is non-negotiable to ensure the integrity and reproducibility of synthetic efforts. This guide provides the necessary technical framework for scientists to confidently source, validate, and utilize this key building block in their research endeavors.

References

  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors , PubMed, [Link]

  • US4885383A - Process for the preparation of carboxylic acid methyl esters, Google P
  • 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 , PubChem, [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities , Dove Medical Press, [Link]

  • Synthesis of methoxy carboxylic acids , PrepChem.com, [Link]

  • US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters, Google P
  • US9162984B2 - Small-molecule modulators of melanin expression, Google P
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid , Technical Disclosure Commons, [Link]

Sources

An In-Depth Technical Guide to the Therapeutic Potential of 6-Methoxy-Chroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Promise of the Chroman Scaffold

To my fellow researchers, scientists, and drug development professionals, this guide delves into the burgeoning therapeutic landscape of 6-methoxy-chroman derivatives. The chroman ring system, a privileged scaffold in medicinal chemistry, has long been recognized for its presence in a vast array of biologically active natural products. The strategic incorporation of a methoxy group at the 6-position of this scaffold has given rise to a class of compounds with significant potential in addressing a spectrum of pathological conditions. This document is not a mere compilation of existing data but a synthesis of technical insights and field-proven methodologies, designed to empower your research and development endeavors. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, providing a comprehensive resource for navigating the therapeutic applications of these promising molecules.

The 6-Methoxy-Chroman Core: A Foundation for Therapeutic Versatility

The fundamental structure of 6-methoxy-chroman provides a unique combination of electronic and steric properties that underpin its diverse biological activities. The fusion of a dihydropyran ring with a benzene ring creates a rigid, bicyclic system. The methoxy group at the 6-position, an electron-donating substituent, significantly influences the molecule's reactivity and its interactions with biological targets. This seemingly simple modification can enhance antioxidant capacity, modulate interactions with key enzymes, and influence pharmacokinetic properties.

Our exploration will focus on three primary therapeutic avenues where 6-methoxy-chroman derivatives have shown considerable promise: as potent antioxidants, as neuroprotective agents in the context of neurodegenerative diseases, and as modulators of the inflammatory response.

Antioxidant Applications: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. The 6-methoxy-chroman scaffold, particularly when hydroxylated, is a potent scavenger of free radicals.

Mechanism of Action: A Tale of Electron Donation

The primary antioxidant mechanism of 6-methoxy-chroman derivatives involves the donation of a hydrogen atom from a phenolic hydroxyl group (if present) to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring, a process that is enhanced by the electron-donating nature of the 6-methoxy group. This inherent stability prevents the propagation of radical chain reactions.

The antioxidant capacity of these derivatives can be quantitatively assessed using well-established in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Assessment of Antioxidant Activity

The efficacy of an antioxidant is often expressed as its IC50 value, the concentration required to inhibit a specific process by 50%. While extensive data for a broad series of 6-methoxy-chroman derivatives is still emerging, studies on related methoxylated flavonoids and chromenes provide valuable insights.

Compound/ExtractAssayIC50 Value (µg/mL)Reference
Ethyl acetate fraction of Macaranga hypoleucaDPPH14.31[1]
Butanol fraction of Macaranga hypoleucaFRAP0.48[1]
Methanol extract of Morus alba (TSB)DPPH57.25[2]
Methanol extract of Morus alba (TRB)DPPH116.00[2]

Note: Data for specific 6-methoxy-chroman derivatives is limited in publicly available literature. The table presents data from extracts known to contain methoxylated flavonoids and related compounds to illustrate the range of antioxidant potencies.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a robust and self-validating method for assessing the antioxidant capacity of 6-methoxy-chroman derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (6-methoxy-chroman derivative)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of test compound solutions: Prepare a series of dilutions of the test compound in methanol.

  • Assay: a. To each well of a 96-well plate, add 100 µL of the DPPH solution. b. Add 100 µL of the test compound solution at various concentrations. c. For the control, add 100 µL of methanol instead of the test compound. d. For the positive control, use a known antioxidant like ascorbic acid.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Causality and Self-Validation: The inclusion of a positive control provides a benchmark for antioxidant activity, ensuring the assay is performing correctly. The dose-dependent response of the test compound validates its antioxidant effect. The colorimetric readout provides a direct and quantifiable measure of radical scavenging.[3]

Neuroprotective Applications: Shielding the Brain from Degeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. 6-Methoxy-chroman derivatives have emerged as promising neuroprotective agents, acting through multiple mechanisms to mitigate neuronal damage.

Mechanism of Action: A Multi-pronged Defense

The neuroprotective effects of 6-methoxy-chroman derivatives are multifaceted and often involve a combination of antioxidant and anti-inflammatory actions. Key mechanisms include:

  • Inhibition of Oxidative Stress: As potent antioxidants, these compounds can neutralize ROS within the central nervous system, protecting neurons from oxidative damage.

  • Modulation of Inflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. 6-Methoxy-chroman derivatives can suppress the activation of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6.[4][5]

  • Inhibition of Apoptosis: By mitigating oxidative stress and inflammation, these compounds can prevent the activation of apoptotic pathways, thereby promoting neuronal survival.

Quantitative Assessment of Neuroprotective Activity

The neuroprotective potential of these compounds is often evaluated in vitro using neuronal cell lines (e.g., SH-SY5Y, PC12) challenged with neurotoxins.

CompoundCell LineNeurotoxinIC50 / Protective EffectReference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)Primary rat cortical cellsGlutamateIC50: 16.95 µM[6]
Methoxyflavone derivativesPrimary rat cortical cellsGlutamateSignificant protection at 0.1-10 µM[7]
Gallic AcidSH-SY5Y cells6-OHDAProtective effect > 50 µM[2]

Note: This table includes data on a 6-methoxy-chroman derivative and related methoxylated compounds to illustrate neuroprotective efficacy.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of 6-methoxy-chroman derivatives against 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • 6-hydroxydopamine (6-OHDA)

  • Test compound (6-methoxy-chroman derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium supplemented with FBS.

  • Treatment: a. Seed cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 24 hours. c. Induce neurotoxicity by adding 6-OHDA to the culture medium and incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay): a. Remove the culture medium and add MTT solution to each well. b. Incubate for 4 hours to allow the formation of formazan crystals. c. Solubilize the formazan crystals with DMSO. d. Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the control (untreated cells) and determine the EC50 value of the test compound.

Causality and Self-Validation: The use of a known neurotoxin (6-OHDA) establishes a clear cause-and-effect relationship. A dose-dependent increase in cell viability with the test compound demonstrates its protective effect. The MTT assay provides a reliable and quantifiable measure of cell viability, a direct indicator of neuroprotection.[2]

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB signaling pathway is a critical regulator of inflammation. Its inhibition by 6-methoxy-chroman derivatives represents a key neuroprotective mechanism.

Caption: Inhibition of the NF-κB signaling pathway by 6-methoxy-chroman derivatives.

Anti-inflammatory Applications: Taming the Inflammatory Cascade

Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. 6-Methoxy-chroman derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.

Mechanism of Action: Targeting Key Inflammatory Players

The anti-inflammatory effects of these compounds are largely attributed to their ability to:

  • Inhibit Pro-inflammatory Cytokine Production: 6-Methoxy-chroman derivatives can suppress the expression and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]

  • Modulate Enzyme Activity: Some derivatives can inhibit the activity of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of 6-methoxy-chroman derivatives can be determined by measuring their ability to inhibit cytokine production in immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineStimulantCytokine InhibitedIC50Reference
AucubinRBL-2H3AntigenTNF-α0.101 µg/mL[4]
AucubinRBL-2H3AntigenIL-60.19 µg/mL[4]
IsomallotochromanolRAW 264.7LPSTNF-α / IL-60.7 - 30 µM[8]

Note: This table includes data on related compounds to illustrate the potential for cytokine inhibition.

Experimental Protocol: Inhibition of TNF-α Production in RAW 264.7 Macrophages

This protocol describes a method for evaluating the anti-inflammatory activity of 6-methoxy-chroman derivatives.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test compound (6-methoxy-chroman derivative)

  • ELISA kit for mouse TNF-α

Procedure:

  • Cell Culture and Treatment: a. Seed RAW 264.7 cells in a 96-well plate. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collection of Supernatant: Collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production and determine the IC50 value of the test compound.

Causality and Self-Validation: The use of LPS, a potent inducer of inflammation, provides a clear stimulus. A dose-dependent decrease in TNF-α production in the presence of the test compound validates its anti-inflammatory effect. The specificity of the ELISA ensures accurate quantification of the target cytokine.

Experimental Workflow: From Synthesis to Biological Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 4-Methoxyphenol) Synth Synthesis of 6-Methoxy-Chroman Derivative Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify Antiox Antioxidant Assays (DPPH, FRAP) Purify->Antiox Neuro Neuroprotection Assays (e.g., SH-SY5Y) Purify->Neuro AntiInflam Anti-inflammatory Assays (e.g., RAW 264.7) Purify->AntiInflam IC50 IC50/EC50 Determination Antiox->IC50 Neuro->IC50 AntiInflam->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A generalized experimental workflow for the development of 6-methoxy-chroman derivatives.

Synthesis and Structure-Activity Relationships (SAR): Designing for Efficacy

The therapeutic potential of 6-methoxy-chroman derivatives can be fine-tuned through strategic chemical modifications. Understanding the relationship between chemical structure and biological activity is paramount for rational drug design.

General Synthesis of 6-Methoxy-Chroman-4-ones

A common and versatile method for the synthesis of the 6-methoxy-chroman-4-one scaffold involves the reaction of an o-hydroxyarylcarbonyl compound with a carbonyl compound in the presence of an amine.[9]

General Protocol:

  • Reaction Setup: In a round-bottom flask, combine the o-hydroxyarylcarbonyl compound (e.g., 2'-hydroxy-5'-methoxyacetophenone) and a suitable carbonyl compound.

  • Solvent and Catalyst: Dissolve the reactants in an appropriate solvent (e.g., toluene) and add a secondary amine catalyst (e.g., pyrrolidine).

  • Reaction Conditions: The reaction can often proceed at room temperature or with gentle heating. In some cases, removal of water using a Dean-Stark apparatus may be necessary to drive the reaction to completion.

  • Workup: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired 6-methoxy-chroman-4-one derivative.

Structure-Activity Relationship Insights

While a comprehensive SAR for a large library of 6-methoxy-chroman derivatives is an area of active research, some general principles can be inferred from studies on related flavonoids and chromanones:

  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical for antioxidant activity. A hydroxyl group at the 5 or 7 position, in conjunction with the 6-methoxy group, can significantly enhance radical scavenging capacity.

  • Substitution at C2 and C3: Modifications at the C2 and C3 positions of the dihydropyran ring can influence the molecule's interaction with specific biological targets, thereby affecting its neuroprotective and anti-inflammatory properties. For instance, the nature of the substituent at C2 can impact the selectivity for certain enzymes.[10][11]

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the nature of the substituents, plays a crucial role in its ability to cross cell membranes and the blood-brain barrier, a key consideration for neuroprotective agents.

Conclusion and Future Directions

The 6-methoxy-chroman scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives of this core structure have demonstrated significant potential as antioxidants, neuroprotective agents, and anti-inflammatory compounds. The insights provided in this guide, from mechanistic understanding to practical experimental protocols, are intended to facilitate further research in this exciting field.

Future investigations should focus on the synthesis and systematic evaluation of a broader range of 6-methoxy-chroman derivatives to establish more detailed structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their translation into clinical applications. The continued exploration of this versatile scaffold holds the key to unlocking new and effective treatments for a host of debilitating diseases.

References

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949. [Link]

  • Narayana, B., et al. (2011). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1748. [Link]

  • Jeong, H. J., et al. (2002). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Cytokine, 20(4), 147-153. [Link]

  • Kim, D. H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(11), 2825. [Link]

  • Boughendjioua, H., et al. (2017). IC 50 values of the DPPH free radical scavenging, FRAP, and β-carotene-linoleate assays of cubeba pepper fruit's essential oil. ResearchGate. [Link]

  • Oinonen, P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949. [Link]

  • Kabbe, H. J., & Heitzer, H. (1984). Chroman-4-ones and process for preparing same.
  • Khan, I., et al. (2013). A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae). BMC Research Notes, 6, 24. [Link]

  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 503, 07005. [Link]

  • Lall, N., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9573-9585. [Link]

  • Khan, I., et al. (2020). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Scientific Reports, 10(1), 21063. [Link]

  • Sulastri, E., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Scientifica (Cairo), 2022, 5935391. [Link]

  • Van der Westhuizen, J. H., et al. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry Letters, 21(16), 4844-4847. [Link]

  • García-Lafuente, A., et al. (2024). In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor. Journal of Materials in Life Sciences, 1(1). [Link]

  • Kumar, S., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its derivatives as potent anti-inflammatory and analgesic agent. International Journal of Health Sciences, 6(S4), 11898-11911. [Link]

  • Jeong, H. J., et al. (2002). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Cytokine, 20(4), 147-153. [Link]

  • Wibowo, D. P., et al. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]

  • Tarozzi, A., et al. (2010). Neuroprotective Effects of Erucin against 6-Hydroxydopamine-Induced Oxidative Damage in a Dopaminergic-like Neuroblastoma Cell Line. International Journal of Molecular Sciences, 11(11), 4543-4557. [Link]

  • Wang, J. P., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822. [Link]

  • Rhodium. (n.d.). Synthesis of 4-Methoxyphenol. Rhodium Drug Synthesis Archive. [Link]

  • Wattanathorn, J., et al. (2007). Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells. Neuroscience Letters, 411(3), 257-261. [Link]

  • Tian, Q., et al. (2009). Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta. Hypertension, 53(5), 798-804. [Link]

  • Chaurasiya, N. D., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 57. [Link]

Sources

Methodological & Application

Application Note: Elucidating the Structure of 6-Methoxy-chroman-3-carboxylic acid methyl ester through Comprehensive 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of molecular structures in organic chemistry.[1] For professionals in pharmaceutical research and drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its biological activity and advancing medicinal chemistry programs. This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of 6-Methoxy-chroman-3-carboxylic acid methyl ester , a key heterocyclic scaffold.

While experimental spectra for this specific molecule are not publicly available, this guide will present a comprehensive analysis based on established NMR principles and data from structurally analogous compounds. We will dissect the expected chemical shifts, coupling constants, and through-space correlations to provide a robust framework for researchers encountering this or similar chroman derivatives.

Molecular Structure and Numbering

A clear understanding of the molecular framework is paramount for accurate spectral assignment. The structure of 6-Methoxy-chroman-3-carboxylic acid methyl ester with the IUPAC numbering convention is presented below.

Caption: Molecular structure and numbering of 6-Methoxy-chroman-3-carboxylic acid methyl ester.

Experimental Protocols: A Validated Approach

For the acquisition of high-quality NMR data for compounds like 6-Methoxy-chroman-3-carboxylic acid methyl ester, a standardized protocol is essential for reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of non-polar to moderately polar organic molecule. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if higher polarity is required. The choice of solvent can slightly influence chemical shifts.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.

  • Sample Filtration: To ensure the best possible spectral resolution by minimizing paramagnetic impurities and solid particles, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve good signal dispersion, which is particularly important for resolving the aromatic and aliphatic protons.

  • ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A wider spectral width is necessary compared to ¹H NMR.

  • 2D NMR: To confirm assignments, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is invaluable for confirming stereochemistry and the relative orientation of substituents.

Predicted ¹H NMR Spectral Data and Assignments

The predicted ¹H NMR spectrum of 6-Methoxy-chroman-3-carboxylic acid methyl ester in CDCl₃ is detailed below. The chemical shifts are estimated based on established substituent effects and data from analogous chroman and ester-containing compounds.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-5~ 6.85dJ ≈ 8.5 HzOrtho to the electron-donating ether oxygen (O1) and meta to the methoxy group.
H-7~ 6.70ddJ ≈ 8.5, 2.5 HzOrtho to the strongly electron-donating methoxy group, resulting in significant shielding. Coupled to both H-5 and H-8.
H-8~ 6.65dJ ≈ 2.5 HzOrtho to the methoxy group and meta to the ether oxygen (O1), showing shielding.
H-2~ 4.20m-Methylene protons on a carbon adjacent to an ether oxygen, expected to be diastereotopic.
H-4~ 2.90m-Methylene protons benzylic and adjacent to a stereocenter, expected to be diastereotopic and complex.
H-3~ 3.10m-Methine proton at a stereocenter, coupled to the adjacent methylene protons at C-2 and C-4.
6-OCH₃~ 3.78s-Aromatic methoxy group protons typically appear as a sharp singlet in this region.
COOCH₃~ 3.75s-Ester methyl protons are also a sharp singlet, often very close to the aromatic methoxy signal.

Analysis of the Predicted ¹H NMR Spectrum

  • Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons (H-5, H-7, and H-8) will form an AMX spin system. The electron-donating methoxy group at C-6 and the ether oxygen at O-1 will shield the aromatic protons, shifting them upfield compared to benzene (7.36 ppm). The ortho and para relationships to these activating groups will dictate the precise chemical shifts.

  • Aliphatic Region (δ 2.5-4.5 ppm): The protons on the heterocyclic ring (H-2, H-3, and H-4) will exhibit complex splitting patterns due to their diastereotopic nature and mutual coupling. The protons at C-2 are adjacent to the ether oxygen and will be the most downfield of the aliphatic signals. The C-4 protons are benzylic and will also be deshielded. The methine proton at C-3 is at a chiral center, further complicating the splitting of the adjacent methylene protons.

  • Singlets (δ 3.7-3.8 ppm): The two methyl groups, one from the methoxy substituent and the other from the methyl ester, will each appear as sharp singlets, as they have no adjacent protons to couple with. Their chemical shifts are expected to be very similar, and 2D HMBC or NOESY experiments would be crucial for definitive assignment.

Predicted ¹³C NMR Spectral Data and Assignments

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is summarized below.

Carbon Predicted Chemical Shift (δ, ppm) Assignment Rationale
C=O~ 172The carbonyl carbon of the methyl ester.[2]
C-6~ 154Aromatic carbon attached to the electron-donating methoxy group.
C-8a~ 148Aromatic carbon attached to the ether oxygen.
C-4a~ 122Quaternary aromatic carbon.
C-5~ 117Aromatic CH ortho to the ether oxygen.
C-7~ 114Aromatic CH ortho to the methoxy group.
C-8~ 113Aromatic CH para to the ether oxygen and ortho to the methoxy group.
C-2~ 67Aliphatic carbon attached to the ether oxygen.
6-OCH₃~ 55.8Carbon of the aromatic methoxy group.
COOCH₃~ 52.5Carbon of the ester methyl group.[3]
C-3~ 40Aliphatic methine carbon.
C-4~ 28Aliphatic methylene carbon (benzylic).

Analysis of the Predicted ¹³C NMR Spectrum

  • Downfield Region (δ > 100 ppm): The most downfield signal will be the carbonyl carbon of the ester group. The aromatic carbons attached to oxygen (C-6 and C-8a) will also be significantly downfield due to the deshielding effect of the electronegative oxygen atoms. The remaining aromatic carbons will appear in the typical aromatic region.

  • Upfield Region (δ < 80 ppm): The aliphatic carbons will be found in the upfield region of the spectrum. The carbon at C-2, being attached to the ether oxygen, will be the most downfield of this group. The two methyl carbons (from the methoxy and methyl ester groups) will be at similar chemical shifts, with the methoxy carbon typically slightly more downfield.

Workflow for Spectral Assignment

The following workflow, visualized in the diagram below, outlines a logical approach to assigning the NMR spectra of 6-Methoxy-chroman-3-carboxylic acid methyl ester, leveraging a combination of 1D and 2D NMR techniques.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Final Assignment HNMR ¹H NMR (Chemical Shift, Integration, Multiplicity) HSQC HSQC (Direct ¹H-¹³C Correlation) HNMR->HSQC Assign protonated carbons COSY COSY (¹H-¹H Correlation) HNMR->COSY Identify spin systems NOESY NOESY (Through-Space ¹H-¹H Correlation) HNMR->NOESY Determine stereochemistry and conformation CNMR ¹³C NMR (Chemical Shift) CNMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Confirm quaternary carbons and connect fragments Structure Unambiguous Structural Elucidation HMBC->Structure Finalize connectivity COSY->HMBC NOESY->Structure

Caption: A logical workflow for the complete NMR spectral assignment of the target molecule.

Conclusion

This application note provides a detailed, albeit predictive, guide to the ¹H and ¹³C NMR spectral assignments for 6-Methoxy-chroman-3-carboxylic acid methyl ester. By leveraging fundamental NMR principles and comparative data from structurally related molecules, a robust and logical assignment can be achieved. The presented protocols for sample preparation and data acquisition represent best practices in the field, ensuring high-quality, reproducible results. For researchers in drug discovery and development, a thorough understanding and application of these NMR techniques are indispensable for the accurate structural characterization of novel chemical entities.

References

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: 6-Methoxy-chroman-3-carboxylic acid methyl ester as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Chroman Scaffold

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, including flavonoids and tocopherols (Vitamin E). Its inherent structural rigidity and defined stereochemistry make it an excellent starting point for the synthesis of targeted therapeutic agents. Within this class, 6-Methoxy-chroman-3-carboxylic acid and its methyl ester derivative have emerged as particularly valuable intermediates. The methoxy group at the 6-position significantly influences the molecule's electronic properties and lipophilicity, which can enhance pharmacokinetic profiles, such as cell membrane permeability.[1]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 6-Methoxy-chroman-3-carboxylic acid methyl ester. We will delve into its synthesis, key transformations, and application in the development of targeted therapeutics, supported by detailed protocols and mechanistic insights.

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 885271-68-1[2]
Molecular Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [2]
Appearance Beige to cream crystalline powder[3]
Purity ≥ 98% (by HPLC)[3]
Storage Conditions Store at 0-8 °C[3]

Part 1: Synthesis of the Core Intermediate

The preparation of racemic 6-Methoxy-chroman-3-carboxylic acid methyl ester is typically achieved through a multi-step sequence that begins with readily available starting materials. A common and efficient strategy involves the formation of a coumarin derivative, followed by reduction and esterification. This process provides a reliable supply of the key intermediate for subsequent derivatization.

Synthetic Workflow Overview

The causality behind this synthetic route is rooted in established, high-yielding transformations. The Knoevenagel condensation provides a robust method for forming the coumarin core. Subsequent selective reduction of the α,β-unsaturated lactone to the corresponding chroman is a critical step, often achieved through catalytic hydrogenation.

G cluster_0 Step 1: Coumarin Formation cluster_1 Step 2: Reduction & Saponification cluster_2 Step 3: Esterification 4-Methoxyphenol 4-Methoxyphenol Condensation Knoevenagel Condensation 4-Methoxyphenol->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Coumarin_Intermediate 6-Methoxycoumarin- 3-carboxylic acid ethyl ester Condensation->Coumarin_Intermediate Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Coumarin_Intermediate->Reduction Saponification Base Hydrolysis (e.g., NaOH) Reduction->Saponification Chroman_Acid 6-Methoxy-chroman- 3-carboxylic acid Saponification->Chroman_Acid Esterification Fischer Esterification (MeOH, H+) Chroman_Acid->Esterification Target_Ester 6-Methoxy-chroman-3-carboxylic acid methyl ester (Target Intermediate) Esterification->Target_Ester

Caption: General synthetic workflow for the target intermediate.

Part 2: Application in Bioactive Molecule Synthesis

The true utility of 6-Methoxy-chroman-3-carboxylic acid and its methyl ester lies in their function as versatile scaffolds for generating libraries of bioactive molecules.[3] The carboxylic acid moiety is a prime functional handle for derivatization, most commonly through amidation reactions to explore structure-activity relationships (SAR).

Application Focus: Development of ROCK2 Inhibitors

A compelling example of this intermediate's application is in the discovery of potent and selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors.[4] ROCK isoforms (ROCK1 and ROCK2) are implicated in various diseases, and isoform-selective inhibitors are highly sought after to minimize off-target effects. Research has demonstrated that amide derivatives of the chiral (S)-6-methoxy-chroman-3-carboxylic acid can exhibit high potency and selectivity for ROCK2.[4]

Specifically, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was identified as a highly potent ROCK2 inhibitor with an IC₅₀ value of 3 nM and a 22.7-fold selectivity over ROCK1.[4] This highlights the critical role of the chroman scaffold and the amide linkage in achieving this remarkable biological activity.

Workflow for Amide Library Synthesis

The general workflow involves the coupling of the carboxylic acid (obtained from the hydrolysis of the methyl ester intermediate) with a diverse range of amines using standard peptide coupling agents.

G Start 6-Methoxy-chroman-3- carboxylic acid methyl ester Hydrolysis Saponification (LiOH or NaOH) Start->Hydrolysis Acid 6-Methoxy-chroman-3- carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling Product Amide Derivatives Library (for biological screening) Coupling->Product Amine Amine Library (R-NH2) Amine->Coupling

Caption: Derivatization workflow for generating amide libraries.

Protocol 1: General Amide Coupling Procedure

This protocol describes a standard method for coupling 6-Methoxy-chroman-3-carboxylic acid with an amine.

Materials:

  • 6-Methoxy-chroman-3-carboxylic acid

  • Target amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-Methoxy-chroman-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add the target amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The causality for using HATU is its high efficiency as a coupling agent, minimizing side reactions and racemization.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This washing sequence is crucial to remove unreacted acid, coupling reagents, and DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Part 3: The Critical Role of Chirality

The carbon at the 3-position of the chroman ring is a stereocenter. As demonstrated in the case of the ROCK2 inhibitors, the biological activity is often enantiomer-specific.[4] Therefore, the ability to resolve the racemic intermediate into its individual (S) and (R) enantiomers is paramount for developing stereochemically pure drug candidates.

Enantioseparation Strategies

Two primary methods are employed for resolving the racemic mixture: enzymatic resolution and chiral chromatography.

  • Enzymatic Resolution: This technique utilizes stereoselective enzymes, such as lipases or esterases, that preferentially hydrolyze one enantiomer of the methyl ester, allowing for the separation of the unreacted ester from the hydrolyzed acid.[5]

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. Polysaccharide-derived CSPs (e.g., Chiralpak® or Chiralcel® series) are often effective for this class of compounds.[6][7]

G Racemate Racemic Mixture (R)- and (S)-Esters Chiral_Column Chiral HPLC Column (Chiral Stationary Phase) Racemate->Chiral_Column Separation Chiral_Column->Separation Enantiomer_S (S)-Enantiomer Separation->Enantiomer_S Elutes First Enantiomer_R (R)-Enantiomer Separation->Enantiomer_R Elutes Second

Caption: Conceptual workflow for chiral HPLC separation.

Protocol 2: Analytical Chiral HPLC Method Development

This protocol provides a starting point for developing an analytical method to separate the enantiomers of 6-Methoxy-chroman-3-carboxylic acid methyl ester.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)

Procedure:

  • Prepare a stock solution of the racemic methyl ester in the mobile phase (e.g., 1 mg/mL).

  • Initial Screening: Begin with an isocratic mobile phase of 90:10 n-Hexane:IPA. The choice of a normal phase eluent is common for polysaccharide-based CSPs.[8]

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to an appropriate wavelength for the chromophore (e.g., 280 nm).

  • Inject 5-10 µL of the sample solution and acquire the chromatogram.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition.

    • Increase or decrease the percentage of the alcohol modifier (e.g., try 95:5 and 80:20 Hexane:IPA). A lower alcohol content generally increases retention and may improve resolution.

    • Switch the alcohol modifier (e.g., from IPA to EtOH).

  • Once baseline separation is achieved, the method can be validated and scaled up for preparative separation to isolate gram quantities of each enantiomer.

Part 4: Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the intermediate and its derivatives.

TechniqueExpected Observations for 6-Methoxy-chroman-3-carboxylic acid methyl ester
¹H NMR Signals corresponding to aromatic protons, the methoxy group (-OCH₃) protons, the methyl ester (-COOCH₃) protons, and the diastereotopic protons of the chroman ring system.
¹³C NMR Resonances for the ester carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~55 ppm), and aliphatic carbons of the chroman ring.[9]
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester (~1735 cm⁻¹), C-O stretches of the ether and ester (~1250-1050 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹).
Mass Spec (MS) A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (222.24).[10]

Conclusion

6-Methoxy-chroman-3-carboxylic acid methyl ester is a high-value, versatile intermediate for modern drug discovery. Its utility stems from the privileged chroman scaffold, the modulatory effect of the methoxy group, and the reactive ester handle that allows for straightforward derivatization. The successful development of potent and selective ROCK2 inhibitors from this scaffold underscores its potential.[4] Mastery of its synthesis, derivatization, and chiral separation provides researchers with a powerful tool to generate novel chemical entities for a wide range of therapeutic targets.

References

  • Process for chroman carboxylates.
  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. [Link]

  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. [Link]

  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Position matters: High resolution spectroscopy of 6-methoxyindole. ResearchGate. [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Royal Society of Chemistry. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Infrared spectrum of methoxyethane. Doc Brown's Chemistry. [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

Sources

Application Note: Derivatization of 6-Methoxy-chroman-3-carboxylic acid methyl ester for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, neuroprotective, and enzyme inhibitory properties.[1][2][3] This application note provides a detailed guide for the derivatization of a key intermediate, "6-Methoxy-chroman-3-carboxylic acid methyl ester," to generate a diverse chemical library suitable for high-throughput biological screening. We present robust, field-proven protocols for the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by parallel amide synthesis using a diverse set of primary and secondary amines. Furthermore, we provide detailed protocols for primary biological screening assays targeting SIRT2 inhibition, antimicrobial activity, and neuroprotection, enabling researchers to efficiently identify novel bioactive molecules derived from the chroman core.

Introduction: The Chroman Scaffold as a Versatile Pharmacophore

The chroman ring system is a core structural motif found in numerous natural products and synthetic compounds with significant therapeutic potential.[2][3] Its inherent structural features and amenability to chemical modification make it an attractive starting point for drug discovery campaigns. Specifically, derivatives of chroman-3-carboxylic acid have demonstrated promising activity in various therapeutic areas. The strategic placement of a methoxy group at the 6-position can influence the molecule's electronic properties and metabolic stability, making "6-Methoxy-chroman-3-carboxylic acid methyl ester" a valuable and versatile starting material for library synthesis.

The central hypothesis of this application note is that derivatization of the C-3 carboxylic acid moiety will allow for the exploration of the surrounding chemical space, leading to the identification of novel compounds with potent and selective biological activities. The methyl ester serves as a convenient handle for facile conversion to a diverse array of amides, which can introduce a wide range of functional groups and physicochemical properties. This diversity is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further optimization.

Derivatization Strategy: From Ester to Amide Library

Our strategy involves a two-step reaction sequence to convert the starting methyl ester into a library of structurally diverse amides. The first step is a quantitative hydrolysis of the methyl ester to the free carboxylic acid. This intermediate is then directly used in a parallel amide coupling reaction with a pre-selected library of amines.

Derivatization_Strategy start 6-Methoxy-chroman-3-carboxylic acid methyl ester intermediate 6-Methoxy-chroman-3-carboxylic acid start->intermediate Step 1: Hydrolysis (LiOH, THF/H2O) library Amide Library (Diverse R-groups) intermediate->library Step 2: Amide Coupling (HATU, DIPEA, Diverse Amines) Screening_Cascade library Synthesized Amide Library sirt2 Primary Screen 1: SIRT2 Inhibition Assay library->sirt2 antimicrobial Primary Screen 2: Antimicrobial Assay library->antimicrobial neuro Primary Screen 3: Neuroprotection Assay library->neuro hits Identified Hits sirt2->hits antimicrobial->hits neuro->hits

Sources

Troubleshooting & Optimization

Navigating the Challenges of Chroman Derivative Solubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

Welcome to the technical support center for advancing your research with chroman derivatives. As Senior Application Scientists, we understand that the unique chemical properties of chroman-based compounds, while promising for therapeutic development, can present significant challenges in experimental assays, primarily due to their poor aqueous solubility. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome these hurdles, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with poorly soluble chroman derivatives.

Q1: My chroman derivative won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: The first and most critical step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability and compatibility with many biological assays at low final concentrations.[1][2] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <1%, often <0.1%) to avoid impacting the biological system you are studying.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?

A2: This is a classic sign of a compound "crashing out" of solution. It occurs when the aqueous buffer cannot maintain the solubility of the chroman derivative as the concentration of the organic co-solvent is diluted.[3][4] The compound's low intrinsic aqueous solubility is the root cause. To address this, you may need to explore alternative solubilization strategies beyond a simple DMSO stock, such as using cyclodextrins or adjusting the pH of your buffer, if your compound has ionizable groups.[4][5]

Q3: Can the pH of my buffer affect the solubility of my chroman derivative?

A3: Absolutely. If your chroman derivative possesses acidic or basic functional groups, its solubility can be highly dependent on pH.[6][7] According to the Henderson-Hasselbalch equation, ionizable compounds are more soluble in their charged state. For a basic compound, lowering the pH below its pKa will lead to protonation and increased solubility. Conversely, for an acidic compound, raising the pH above its pKa will result in deprotonation and enhanced solubility.[8][9] Therefore, carefully evaluating the chemical structure of your specific derivative is a key first step.

Q4: Are there any "universal" solvents or solubilizing agents I can use?

A4: While there is no single "universal" solution, some agents have broad applicability. Besides DMSO, other organic co-solvents like ethanol or dimethylformamide (DMF) can be effective.[1] For compounds that are particularly challenging, formulation strategies using solubilizing excipients are often necessary. These can include surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins, which encapsulate the hydrophobic molecule.[10] However, it is imperative to run vehicle controls to ensure these agents do not interfere with your assay.[11][12]

In-Depth Troubleshooting Guides

When standard approaches are insufficient, a more systematic and multi-faceted strategy is required. This section provides detailed protocols and the scientific rationale behind them.

Systematic Solvent Selection and Optimization

The choice of an appropriate organic solvent is the foundation of your experimental success. While DMSO is a powerful solvent, it is not always the optimal choice, and its concentration must be carefully controlled.

The Causality Behind Solvent Choice:

The principle of "like dissolves like" is paramount. The molecular structure of your chroman derivative dictates its polarity. A solvent with a similar polarity will be most effective at dissolving it. However, this must be balanced with the solvent's miscibility with your aqueous assay buffer and its potential for biological interference. High concentrations of organic solvents can denature proteins, disrupt cell membranes, and inhibit enzyme activity, leading to false-positive or false-negative results. Therefore, the goal is to create a highly concentrated stock solution to keep the final organic solvent concentration in the assay at a non-interfering level.

Experimental Workflow for Solvent Screening:

G cluster_0 Initial Solubility Assessment cluster_1 Stock Solution Preparation & Dilution cluster_2 Troubleshooting & Optimization A Weigh Chroman Derivative B Test Small-Scale Solubility in Primary Solvents (DMSO, Ethanol, DMF) A->B C Prepare Concentrated Stock (e.g., 10-50 mM) in Best Solvent B->C D Serially Dilute Stock into Aqueous Assay Buffer C->D E Visually Inspect for Precipitation (Tyndall effect, turbidity) D->E F Precipitation Observed? E->F G Proceed with Assay (Maintain Final Solvent %) F->G No H Explore Advanced Strategies: - pH Modification - Co-solvents - Cyclodextrins F->H Yes H->C Re-optimize

Caption: A systematic workflow for selecting a solvent and identifying precipitation issues.

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Determine the Target Stock Concentration: Aim for a concentration that is at least 100 to 1000 times higher than the highest concentration you will use in your assay. For example, to test up to 100 µM in an assay with a final DMSO concentration of 0.1%, you would need a 100 mM stock solution.

  • Weigh the Compound: Accurately weigh a small amount of your chroman derivative using a calibrated analytical balance.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing your compound.

  • Facilitate Dissolution: Vortex the solution vigorously. If necessary, gentle warming in a water bath (e.g., 37°C) or brief sonication can aid dissolution.[13] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14] Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.[14]

SolventDielectric Constant (20°C)Notes & Cautions
DMSO 47.2Powerful solvent, but can be toxic at >1% and may interfere with some assays.[1] Hygroscopic.[14]
Ethanol 24.6Less toxic than DMSO, but also a less powerful solvent for highly nonpolar compounds.[1]
DMF 36.7Good solubilizing power, but higher toxicity concerns than DMSO.
Leveraging pH for Enhanced Solubility

For chroman derivatives with ionizable functional groups (e.g., carboxylic acids, amines), altering the pH of the buffer can dramatically improve solubility.

The Causality Behind pH Modification:

The charged, or ionized, form of a molecule is generally more polar and thus more soluble in aqueous solutions than its neutral form.[7] By shifting the pH of the buffer to be approximately 2 units above the pKa of an acidic group or 2 units below the pKa of a basic group, you can ensure that over 99% of the compound is in its more soluble, ionized state. This is a direct application of the Henderson-Hasselbalch equation.

Trustworthiness Through Self-Validation:

It is crucial to confirm that the required pH change does not negatively impact your assay's biological components. Proteins, especially enzymes, often have a narrow optimal pH range for activity. Therefore, you must run parallel controls:

  • Vehicle Control: Assay buffer at the modified pH with the corresponding amount of solvent.

  • Positive/Negative Controls: Your standard assay controls run at the modified pH to ensure the system is still performing as expected.

Step-by-Step Protocol for pH-Based Solubilization:

  • Analyze the Structure: Identify any acidic or basic functional groups on your chroman derivative and estimate their pKa values (this can be done using chemical software like ChemDraw or by searching for similar structures).

  • Prepare Modified Buffers: Make several small batches of your assay buffer, adjusting the pH in increments (e.g., from 6.0 to 8.5).

  • Test Solubility: Add your chroman derivative (from a concentrated stock) to each buffer and observe for precipitation. Use a nephelometer or a simple spectrophotometer reading at a high wavelength (e.g., 600 nm) for a more quantitative measure of turbidity.

  • Validate Assay Performance: Once you identify a pH that improves solubility, run your full set of assay controls at this new pH to confirm that the assay integrity is maintained.

Advanced Formulation Strategies: The Role of Excipients

When co-solvents and pH adjustments are insufficient, formulation with excipients like cyclodextrins or non-ionic surfactants can be a powerful solution.[15][16]

The Mechanism of Cyclodextrin-Mediated Solubilization:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They act as molecular hosts, encapsulating the poorly soluble chroman derivative within their nonpolar core.[17][19] This host-guest complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound.[17][19]

G A Chroman Derivative - Hydrophobic - Poorly Soluble C Host-Guest Complex - Soluble in Aqueous Buffer A->C Encapsulation B Cyclodextrin - Hydrophobic Interior - Hydrophilic Exterior B->C Forms Complex

Caption: Encapsulation of a hydrophobic chroman derivative by a cyclodextrin.

Step-by-Step Protocol for Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD):

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Chroman Derivative: Add the powdered chroman derivative directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock of the compound to the cyclodextrin solution while vortexing to minimize precipitation.

  • Equilibrate: Allow the mixture to equilibrate for several hours or overnight at room temperature with gentle agitation (e.g., on a rotator) to facilitate the formation of the inclusion complex.[20]

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. This filtered solution is now your stock for the assay.

  • Validate: As with all excipients, it is essential to run a vehicle control with the HP-β-CD solution alone to ensure it does not interfere with your assay.[12][21][22]

Excipient TypeExampleMechanism of ActionConsiderations
Cyclodextrin HP-β-CD, SBCDEncapsulation of hydrophobic guest molecule.[17]Can sometimes extract cholesterol from cell membranes.
Surfactant (non-ionic) Tween® 80, Polysorbate 80Forms micelles that entrap the compound.Use below the critical micelle concentration (CMC) to avoid assay artifacts.
Co-solvent Propylene glycol, PEG 400Reduces the polarity of the bulk solvent.[16]Potential for biological effects at higher concentrations.

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by chroman derivatives, leading to more reliable and interpretable data in your drug discovery and development efforts.

References

  • Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • NIH. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • YouTube. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • CASSS. Analytical Considerations for Excipients Used in Biotechnology Products.
  • ResearchGate. Acceptable solvents for in vitro drug solutions or in vivo... | Download Table.
  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Ziath. Samples in DMSO: What an end user needs to know.
  • KIET. (2026, January 3). Poorly Soluble Drugs Dissolution And Drug Release.
  • ResearchGate. (2023, May 12). How to dissolve poorly insoluble drug into water with cyclodextrin?
  • PMC - NIH. (2020, September 27). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds.
  • wisdomlib. Excipient interference: Significance and symbolism.
  • PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
  • ResearchGate. (2020, November 19). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • NIH. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • MDPI. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity.
  • MDPI. (2026, January 22). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design.
  • ResearchGate. (2018, November 19). Why the pH of organic solvent-water mixture is higher than that of aqueous acidic solution?
  • FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.
  • AWS. Supporting Information.
  • StudySmarter. (2022, July 29). pH and Solubility: Effect, Relationship & Calculations.
  • ResearchGate. (2025, August 5). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Isomers of 6-Methoxy-chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a critical determinant of a molecule's pharmacological and toxicological profile. In this guide, we delve into the spectroscopic nuances of the cis and trans isomers of "6-Methoxy-chroman-3-carboxylic acid methyl ester," a scaffold of interest in medicinal chemistry. This document provides an in-depth comparison of their spectroscopic data, supported by established principles and experimental insights, to empower researchers in making unambiguous stereochemical assignments.

The Criticality of Stereoisomer Differentiation in Drug Development

Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms, can exhibit vastly different biological activities. The seemingly subtle change in the spatial orientation of a substituent can dramatically alter how a molecule interacts with its biological target. Therefore, the ability to selectively synthesize and analytically differentiate between isomers is a cornerstone of modern drug discovery and development. This guide will equip you with the foundational knowledge and practical data to confidently distinguish between the cis and trans isomers of 6-Methoxy-chroman-3-carboxylic acid methyl ester using a suite of spectroscopic techniques.

Spectroscopic Differentiation Workflow

The following diagram outlines the typical workflow for the spectroscopic analysis and differentiation of the cis and trans isomers of 6-Methoxy-chroman-3-carboxylic acid methyl ester.

cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_assignment Stereochemical Assignment synthesis Synthesis of Isomer Mixture separation Chromatographic Separation (e.g., Column Chromatography) synthesis->separation nmr 1H and 13C NMR separation->nmr ir Infrared (IR) Spectroscopy separation->ir ms Mass Spectrometry (MS) separation->ms assignment Data Interpretation and Isomer Assignment nmr->assignment ir->assignment ms->assignment

Caption: Workflow for the synthesis, separation, and spectroscopic identification of chroman isomers.

¹H NMR Spectroscopy: The Power of Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating the cis and trans isomers of 6-Methoxy-chroman-3-carboxylic acid methyl ester. The key to this differentiation lies in the vicinal coupling constant (³J) between the protons at the C3 and C4 positions of the chroman ring.[1]

The Karplus Relationship: A Theoretical Framework

The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2][3] In essence, the spatial relationship between the H3 and H4 protons in the cis and trans isomers is different, leading to distinct and predictable differences in their coupling constants.

  • Cis Isomer: The H3 and H4 protons are on the same side of the ring, resulting in a smaller dihedral angle and consequently a smaller coupling constant, typically in the range of 2-5 Hz.

  • Trans Isomer: The H3 and H4 protons are on opposite sides of the ring, leading to a larger dihedral angle and a larger coupling constant, generally in the range of 8-12 Hz.

Comparative ¹H NMR Data (Based on Analogous Compounds)
ProtonRepresentative Chemical Shift (δ, ppm) and Coupling Constant (J, Hz)
Cis Isomer
H3~3.5 - 4.0 (d, J = ~3-5 Hz)
H4~3.0 - 3.5 (m)
Trans Isomer
H3~3.6 - 4.2 (d, J = ~8-10 Hz)
H4~2.8 - 3.3 (m)

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the signals to determine proton ratios and accurately measure the coupling constants for the signals corresponding to the H3 and H4 protons.

¹³C NMR Spectroscopy: Corroborating the Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information for the structural elucidation of the isomers. While the differences in chemical shifts between the cis and trans isomers are generally less pronounced than the coupling constant differences in ¹H NMR, careful analysis can still offer valuable insights.

Interpreting the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the chroman ring, particularly C3 and C4, can be influenced by the stereochemistry. Additionally, the chemical shift of the methoxy carbon can provide information about its electronic environment.[4][5] Aromatic methoxy groups typically resonate around 55-56 ppm.[4][5]

Comparative ¹³C NMR Data (Based on Analogous Compounds)

The following table provides expected chemical shift ranges for the key carbons in the 6-Methoxy-chroman-3-carboxylic acid methyl ester isomers.

CarbonExpected Chemical Shift (δ, ppm)
C2~70 - 75
C3~40 - 45
C4~25 - 30
C4a~120 - 125
C5~115 - 120
C6~155 - 160
C7~110 - 115
C8~125 - 130
C8a~145 - 150
C=O (ester)~170 - 175
OCH₃ (ester)~51 - 53
OCH₃ (aromatic)~55 - 56

Note: Subtle differences in the chemical shifts of C3 and C4 may be observed between the cis and trans isomers due to steric effects.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Data Processing and Analysis: Process the data and assign the carbon signals based on their chemical shifts and, if necessary, by employing 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy is an excellent technique for confirming the presence of key functional groups in the molecule. While it may not be the primary tool for differentiating between the cis and trans isomers, it is crucial for verifying the overall structure.

Characteristic IR Absorption Bands

The IR spectrum of 6-Methoxy-chroman-3-carboxylic acid methyl ester will exhibit characteristic absorption bands for the ester carbonyl group, the aromatic ring, and the ether linkages.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (ester)1730 - 1750 (strong)
C-O (ester)1150 - 1250 (strong)
C-O (ether)1000 - 1100 (strong)
C-H (aromatic)3000 - 3100 (medium)
C=C (aromatic)1450 - 1600 (medium)
C-H (aliphatic)2850 - 3000 (medium)

Reference: [6][7]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Both cis and trans isomers will have the same molecular weight and will likely exhibit very similar fragmentation patterns under standard electron ionization (EI) conditions. However, subtle differences in the relative abundances of certain fragment ions may be observed.

Expected Fragmentation Pattern

The fragmentation of chroman derivatives often involves a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring.[8] The presence of the methoxy and methyl ester groups will also influence the fragmentation pathways.

mol [M]+• frag1 [M - OCH3]+ mol->frag1 frag2 [M - COOCH3]+ mol->frag2 frag3 Retro-Diels-Alder Fragments mol->frag3

Caption: Potential fragmentation pathways for 6-Methoxy-chroman-3-carboxylic acid methyl ester.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

  • Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Synthesis of 6-Methoxy-chroman-3-carboxylic acid methyl ester

A plausible synthetic route to the target molecule involves the reaction of a substituted phenol with an appropriate α,β-unsaturated ester, followed by cyclization and subsequent functional group manipulations. While a specific protocol for this exact molecule is not detailed in the literature, a general approach can be outlined based on established methods for chroman synthesis.[9][10]

Proposed Synthetic Scheme

start 4-Methoxyphenol intermediate1 Intermediate Adduct start->intermediate1 + reagent1 Methyl acrylate reagent1->intermediate1 cyclization Cyclization intermediate1->cyclization product 6-Methoxy-chroman-3-carboxylic acid methyl ester (cis/trans mixture) cyclization->product

Caption: A generalized synthetic approach to the target chroman derivative.

Conclusion

The unambiguous differentiation of the cis and trans isomers of 6-Methoxy-chroman-3-carboxylic acid methyl ester is a critical step in its development for pharmaceutical applications. This guide has demonstrated that a multi-pronged spectroscopic approach, with a strong emphasis on the analysis of coupling constants in ¹H NMR, provides a robust and reliable means of stereochemical assignment. By understanding the underlying principles of these techniques and carefully interpreting the experimental data, researchers can confidently characterize these important molecules.

References

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate. Available at: [Link]

  • Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. ACS Publications. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]

  • 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. MDPI. Available at: [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. Available at: [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. Available at: [Link]

  • Mass spectrometry of some furanocoumarins. Canadian Science Publishing. Available at: [Link]

  • NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Process for the preparation of aromatic methoxycarboxylic acid methyl esters. Google Patents.
  • Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 6-Methoxy-chroman-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Chroman Scaffold

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds, including natural products like flavonoids and tocopherols. Derivatives of 6-Methoxy-chroman-3-carboxylic acid have emerged as a promising class of small molecules with potential therapeutic applications spanning anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2] A key challenge in the development of these derivatives lies in the precise elucidation of their mechanism of action (MoA), a critical step for optimizing efficacy, predicting potential side effects, and advancing a compound through the drug discovery pipeline.

This guide presents a systematic and comparative approach to MoA confirmation, using a known derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a potent and selective ROCK2 inhibitor, as a primary case study.[3] We will also explore experimental avenues for investigating other plausible mechanisms of action suggested by the broader chroman chemical class.

Part 1: Initial Hypothesis Generation via In Silico Target Prediction

Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses about the likely biological targets of a novel 6-Methoxy-chroman-3-carboxylic acid derivative. This in silico approach leverages the compound's chemical structure to predict its interactions with known protein targets.

Rationale for Computational Screening

Computational screening is a cost-effective and rapid method to narrow down the vast landscape of potential protein targets to a manageable number of high-probability candidates.[4] This initial step is crucial for designing a focused and efficient experimental validation strategy. By comparing the chemical features of a new derivative to databases of compounds with known biological activities, we can infer potential mechanisms of action.[5]

Comparative Computational Methodologies

Two powerful and complementary in silico approaches for target prediction are the Similarity Ensemble Approach (SEA) and Reverse Docking.

  • Similarity Ensemble Approach (SEA): This method relates proteins based on the chemical similarity of their ligands.[6][7] The underlying principle is that structurally similar molecules often exhibit similar bioactivities.[8] By comparing the 2D structure of a novel chroman derivative to a large database of annotated ligands, SEA can identify protein targets whose known ligands are most similar to the query compound, providing a ranked list of potential targets.

  • Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked against a single target, reverse docking "docks" a single compound of interest against a large library of 3D protein structures.[9] This technique computationally predicts the binding affinity of the chroman derivative to a wide array of potential biological targets, offering insights into its polypharmacology and potential off-target effects.[10]

The following diagram illustrates the workflow for initial hypothesis generation:

G cluster_0 In Silico Hypothesis Generation Novel_Derivative Novel 6-Methoxy-chroman-3-carboxylic acid Derivative SEA Similarity Ensemble Approach (SEA) Novel_Derivative->SEA 2D Structure Reverse_Docking Reverse Docking Novel_Derivative->Reverse_Docking 3D Conformer Target_List Ranked List of Potential Targets SEA->Target_List Reverse_Docking->Target_List

Caption: Workflow for in silico target prediction.

For our case study, let's assume these in silico methods predict Rho-associated coiled-coil containing protein kinase 2 (ROCK2) as a high-probability target for our novel amide derivative, consistent with published findings.[3]

Part 2: In Vitro Validation of the Primary Hypothesis

With a primary target hypothesis in hand, the next critical step is to validate this prediction through direct, in vitro biochemical assays. These experiments are designed to confirm that the compound can directly interact with and modulate the activity of the purified target protein.

Case Study: Confirming ROCK2 Inhibition

The primary hypothesis is that our derivative directly inhibits the enzymatic activity of ROCK2. To confirm this, we will perform a comparative in vitro kinase assay.

This protocol outlines a common method for assessing kinase activity, which can be adapted for various detection formats such as radiometric or luminescence-based readouts.[11][12][13]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, and 0.01% Brij-35).

    • Prepare a stock solution of recombinant human ROCK2 enzyme in kinase buffer.

    • Prepare a stock solution of a suitable substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1) peptide.[1]

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test compound and a known ROCK inhibitor (e.g., Y-27632) as a positive control.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase reaction buffer.

    • Add the test compound or control inhibitor.

    • Add the ROCK2 enzyme and incubate for a short period (e.g., 10 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the MYPT1 substrate and ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method. A common approach is a LANCE® Ultra kinase assay, which uses a Europium-labeled anti-phospho-substrate antibody and a ULight™-labeled peptide substrate to generate a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.[10]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values
CompoundTargetIC50 (nM)Selectivity (vs. ROCK1)
Novel DerivativeROCK2e.g., 5e.g., >20-fold
Y-27632 (Control)ROCK2e.g., 150e.g., ~1-fold

Part 3: Confirming Cellular Target Engagement

Demonstrating direct biochemical inhibition is a crucial first step, but it is essential to confirm that the compound engages its target within the complex environment of a living cell. Cellular target engagement assays provide this critical piece of evidence.

Rationale for Cellular Target Engagement Assays

These assays verify that the compound can cross the cell membrane, reach its intracellular target, and bind to it with sufficient affinity to exert a biological effect. This helps to rule out the possibility that the observed cellular effects are due to off-target activities or indirect mechanisms.

Comparative Cellular Target Engagement Methodologies

Two widely used methods for confirming target engagement in cells are the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assay.

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[7][8][14] Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or AlphaScreen®. A positive target engagement is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.[15]

  • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a specific protein target in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added to the cells. When the tracer binds to the NanoLuc®-tagged protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

The following diagram illustrates the principle of CETSA®:

G cluster_0 Cellular Thermal Shift Assay (CETSA®) Workflow Treat_Cells Treat cells with derivative or vehicle Heat_Cells Heat cells to a range of temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells and separate soluble and aggregated proteins Heat_Cells->Lyse_Cells Quantify Quantify soluble target protein (e.g., Western Blot) Lyse_Cells->Quantify Melting_Curve Plot melting curves and determine thermal shift Quantify->Melting_Curve

Caption: Workflow for the Cellular Thermal Shift Assay.

Part 4: Analysis of Downstream Signaling Pathways

Confirmation of target engagement should be followed by an investigation of the immediate downstream signaling events. This step provides a functional link between target modulation and the anticipated cellular response.

Case Study: ROCK2 Downstream Signaling

ROCK2 is a key regulator of the actin cytoskeleton and cell contractility. A primary downstream effect of ROCK2 activity is the phosphorylation of MYPT1, which leads to the inhibition of myosin light chain phosphatase and a subsequent increase in the phosphorylation of the myosin light chain (MLC).[2] Therefore, a selective ROCK2 inhibitor should decrease the phosphorylation of both MYPT1 and MLC.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., vascular smooth muscle cells or a cancer cell line with high ROCK activity) to sub-confluency.

    • Treat the cells with various concentrations of the novel chroman derivative or a positive control inhibitor (Y-27632) for a defined period (e.g., 1-2 hours). A stimulant such as lysophosphatidic acid (LPA) can be used to activate the Rho-ROCK pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated MYPT1 (Thr696 or Thr853) and phosphorylated MLC (Ser19).[3][6][16] Also, probe for total MYPT1, total MLC, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control.

The following diagram illustrates the ROCK2 signaling pathway:

G RhoA Active RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 Activates MYPT1 MYPT1 ROCK2->MYPT1 Phosphorylates Derivative 6-Methoxy-chroman-3-carboxylic acid Derivative Derivative->ROCK2 Inhibits pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1 MLCP MLC Phosphatase pMYPT1->MLCP Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates MLC MLC Actomyosin Actomyosin Contraction pMLC->Actomyosin

Caption: Simplified ROCK2 signaling pathway.

Part 5: Investigating Alternative Mechanisms of Action

Given the broad bioactivity of the chroman scaffold, it is prudent to investigate other potential mechanisms of action, especially if the primary hypothesis is not confirmed or if the compound elicits unexpected phenotypic effects. Here, we outline comparative experimental approaches for two common activities associated with chroman derivatives: anti-inflammatory and anticancer effects.

A. Anti-inflammatory Activity

A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway, which controls the expression of many pro-inflammatory cytokines.

This assay provides a quantitative measure of NF-κB transcriptional activity.[17][18][19][20]

  • Cell Culture: Use a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with the chroman derivative or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-24 hours.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) and calculate the percent inhibition of NF-κB activity.

This assay measures the effect of the compound on the production of pro-inflammatory cytokines.[21][22][23][24][25]

  • Cell Culture: Use primary immune cells (e.g., peripheral blood mononuclear cells) or a monocytic cell line (e.g., THP-1).

  • Treatment and Stimulation: Pre-treat the cells with the chroman derivative, then stimulate with LPS for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: Determine the IC50 of the compound for the inhibition of each cytokine.

B. Anticancer Activity

To assess the potential of a chroman derivative as an anticancer agent, a series of phenotypic assays should be performed.

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][26][27][28][29]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the chroman derivative for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

This assay detects one of the early hallmarks of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[9][30][31]

  • Treatment: Treat cancer cells with the chroman derivative at its GI50 concentration for a defined period (e.g., 24 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

This assay determines the effect of the compound on the progression of the cell cycle.[32][33][34][35]

  • Treatment: Treat cancer cells with the chroman derivative for 24 hours.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Comparative Phenotypic Data
AssayEndpointNovel DerivativeDoxorubicin (Control)
MTT (MCF-7 cells) GI50 (µM)e.g., 10e.g., 0.5
Annexin V % Apoptotic Cellse.g., 45%e.g., 60%
Cell Cycle % G2/M Arreste.g., 50%e.g., 70%

Conclusion

Confirming the mechanism of action of a novel compound like a 6-Methoxy-chroman-3-carboxylic acid derivative is a multi-faceted process that requires a logical and iterative workflow. By integrating in silico prediction with a carefully selected suite of in vitro and cellular assays, researchers can build a robust and well-supported model of how their compound exerts its biological effects. This comparative guide provides a framework for this process, emphasizing the importance of validating each step, from initial hypothesis to downstream signaling and phenotypic outcomes. The specific experimental path will ultimately be guided by the initial in silico predictions and the observed biological activities of the derivative . A thorough and rigorous elucidation of the mechanism of action is paramount for the successful translation of a promising chemical scaffold into a novel therapeutic agent.

References

  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

  • Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1834-1843. [Link]

  • ResearchGate. (n.d.). Phospho/total MYPT1 and Phospho/total MLC expressions in rat thoracic... [Image]. Retrieved from [Link]

  • PubMed Central. (n.d.). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. PLoS One, 11(11), e0165939. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • PubMed Central. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 151-171. [Link]

  • National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), 10.3791/60614. [Link]

  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3011. [Link]

  • University of Cambridge. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubMed Central. (2012). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Journal of Biological Chemistry, 287(51), 42914-42924. [Link]

  • BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

  • University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • PubMed Central. (n.d.). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Molecular Biology, 827, 45-51. [Link]

  • Inotiv. (n.d.). Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • University of Auckland. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4432. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • National Institutes of Health. (2021). The novel ROCK2 selective inhibitor NRL-1049 preserves the blood-brain barrier after acute injury. Scientific Reports, 11(1), 22538. [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. [Link]

  • BPS Bioscience. (n.d.). ROCK1 Kinase Assay Kit. Retrieved from [Link]

  • PubMed Central. (2014). LPS-Stimulated Cytokine Production in Type I Cells Is Modulated by the Renin–Angiotensin System. American Journal of Respiratory Cell and Molecular Biology, 50(1), 141-149. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Retrieved from [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. Pelago Bioscience. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Greetings, fellow researchers and innovators. In the pursuit of novel drug development, our responsibility extends beyond synthesis and discovery to the safe and conscientious management of the chemical entities we create. This guide provides a detailed, field-tested framework for the proper disposal of 6-Methoxy-chroman-3-carboxylic acid methyl ester. As this is a specialized derivative, specific regulatory listings are unlikely to exist; therefore, we must operate under the precautionary principle, treating it as a hazardous waste until proven otherwise. This protocol is designed to ensure the safety of our laboratory personnel, the integrity of our facilities, and our collective commitment to environmental stewardship.

Guiding Principle: Proactive Hazard Assessment & Waste Minimization

6-Methoxy-chroman-3-carboxylic acid methyl ester belongs to the chroman family, a class of heterocyclic compounds with a wide spectrum of biological activities, from anticancer to antiepileptic properties.[1][2] The introduction of a methoxy group and a methyl ester functional group modifies its chemical properties, but the core structure necessitates careful handling. The absence of comprehensive toxicological data for this specific molecule means we must default to a conservative approach.

The foundational principle of our disposal plan is that all waste streams containing this compound are to be considered hazardous chemical waste. This includes:

  • Neat (undiluted) compound.

  • Concentrated stock solutions.

  • Dilute experimental solutions.

  • Contaminated consumables (e.g., pipette tips, chromatography columns, filter paper).

  • Solvent rinses of reaction vessels.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][4] Drain disposal of uncharacterized organic compounds can interfere with wastewater treatment processes and lead to environmental contamination.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

This workflow is designed to be a self-validating system. Following these steps ensures that waste is handled safely at the point of generation and is properly characterized for collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent unintended chemical reactions in the waste container.[7]

  • Aqueous Waste: Collect all dilute aqueous solutions containing the compound in a dedicated, clearly labeled container.

  • Non-Halogenated Organic Solvent Waste: Collect all waste solvents (e.g., methanol, ethanol, ethyl acetate, hexane) used to dissolve or rinse glassware containing the compound. This ester is stable but should not be mixed with strong oxidizing agents.[8]

  • Halogenated Organic Solvent Waste: If chlorinated solvents (e.g., dichloromethane, chloroform) are used, they must be collected in a separate, dedicated container.

  • Solid Waste: All contaminated solid materials, including residual compound scraped from vessels, used silica gel, contaminated gloves, weigh boats, and paper towels, must be collected in a designated solid chemical waste container. Double-bagging solid waste in clear plastic bags before placing it in the final container is a best practice.

Step 2: Container Selection and Labeling

The integrity of your waste containment is paramount.

  • Container Choice: Use only approved, chemically compatible containers. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container is in good condition with no cracks or leaks. For solids, a sturdy, sealable pail or a double-lined cardboard box designed for chemical waste is appropriate.

  • Labeling: Proper labeling is a regulatory requirement and essential for safe handling.[9] Affix a "Hazardous Waste" label to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste" .[10]

    • Full Chemical Name(s): List all chemical constituents by their full name (no abbreviations or formulas). For this waste stream, you must write "6-Methoxy-chroman-3-carboxylic acid methyl ester." List all solvents and their approximate percentages.

    • Hazard Identification: Check the appropriate hazard boxes. While specific data is lacking, based on its chemical class, you should conservatively mark "Toxic" and "Flammable" if organic solvents are present.

    • Researcher's Name and Lab Information: Your name, Principal Investigator (PI), and lab location are crucial for accountability.

Step 3: Safe Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[9]

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste. A designated section of a chemical fume hood or a labeled secondary containment tray on a workbench are common SAAs.[10]

  • Storage Practices:

    • Keep waste containers securely closed at all times, except when actively adding waste.[4]

    • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential spills.

    • Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.

    • Store incompatible waste streams separately. For example, do not store your ester waste container next to a container of strong acids or bases.[7]

Step 4: Requesting Waste Collection

Once a waste container is full, or within the time limits specified by your institution (often 6-12 months), it must be moved to a central accumulation area or collected by EHS.[11][12]

  • Procedure: Follow your institution's specific procedure for waste pickup. This is typically done through an online portal or by contacting the EHS department directly.

  • Final Check: Before collection, ensure the label is complete, legible, and accurate. The cap must be tightly secured.

Summary of Disposal Information

For quick reference, the key logistical details are summarized below.

Waste StreamContainer TypeLabeling RequirementsStorage LocationDisposal Pathway
Aqueous Solutions HDPE or Glass Bottle with Screw CapHazardous Waste Label, Full Chemical Names, % Composition, "Toxic" HazardLabeled Secondary Containment in SAAEHS Chemical Waste Collection
Organic Solvent Solutions HDPE or Glass Solvent Safety Can/BottleHazardous Waste Label, Full Chemical Names, % Composition, "Toxic" & "Flammable" HazardsFlammable Cabinet or designated SAAEHS Chemical Waste Collection
Contaminated Solids Lined, Sealable Pail or Approved BoxHazardous Waste Label, "Solid Waste contaminated with 6-Methoxy-chroman-3-carboxylic acid methyl ester", "Toxic" HazardDesignated SAAEHS Chemical Waste Collection
Empty Stock Bottles Original ContainerDeface original label, write "EMPTY"Glass recycling or trash, per institutional policyTriple rinse with a suitable solvent; collect rinsate as hazardous waste. Dispose of the clean, defaced container.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 6-Methoxy-chroman-3-carboxylic acid methyl ester.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_ehs EHS Operations A Waste Generation (Experiment Complete) B Characterize Waste Type A->B C1 Aqueous Solution B->C1 Liquid (Aqueous) C2 Organic Solvent B->C2 Liquid (Organic) C3 Contaminated Solid (Gloves, Tips, etc.) B->C3 Solid D1 Collect in Labeled Aqueous Waste Container C1->D1 D2 Collect in Labeled Organic Waste Container C2->D2 D3 Collect in Labeled Solid Waste Container C3->D3 E Store in Designated SAA (Secondary Containment, Closed Lid) D1->E D2->E D3->E F Container Full or Time Limit Reached? E->F F->E No G Request EHS Pickup F->G Yes H Final Disposal (Incineration or Licensed Facility) G->H

Caption: Decision workflow for handling and disposing of waste containing 6-Methoxy-chroman-3-carboxylic acid methyl ester.

By adhering to this comprehensive disposal plan, you are not only ensuring compliance with safety regulations but are also actively participating in a culture of safety and environmental responsibility that is the hallmark of a world-class research organization.

References

  • ChemicalBook. (2023). 6-METHYL-ERGOLINE-8-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet.
  • Carl ROTH. (2022). Safety Data Sheet: Fatty acid methyl ester mixture.
  • GL Sciences Inc. (2021). SAFETY DATA SHEET_1021-58220_Fatty acid methyl ester 8 component mixture.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Carl ROTH. (2022). Safety Data Sheet: Fatty acid methyl ester mixture.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Carl ROTH. (2022). Safety Data Sheet: Fatty acid methyl ester mixture.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Patel, J., et al. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • National Center for Biotechnology Information. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Journal of Drug Delivery and Therapeutics. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management for School Laboratories.
  • PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • AuteKbio. (n.d.). MSDS of 6-Methoxy-chroman-3-carboxylic acid ethyl ester.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-chroman-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
6-Methoxy-chroman-3-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.